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Bicyclo prostaglandin E2

Cat. No.: B10767373
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-XOJKTNQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo prostaglandin E2 is a synthetically engineered, metabolically stabilized analog of native Prostaglandin E2 (PGE2). Its unique bicyclic structure confers enhanced resistance to enzymatic degradation, particularly by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in a prolonged half-life and more sustained signaling activity in experimental settings. This compound is a potent and selective agonist for the EP1, EP2, EP3, and EP4 prostanoid receptors, making it an invaluable pharmacological tool for elucidating the complex roles of the PGE2 signaling cascade.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B10767373 Bicyclo prostaglandin E2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/t14-,15?,16+,17+/m1/s1

InChI Key

CGCZPIJMGKLVTQ-XOJKTNQZSA-N

Isomeric SMILES

CCCC[C@H]1[C@H]2CC(=O)C([C@H]2CCC1=O)CC=CCCCC(=O)O

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O

Origin of Product

United States

Methodologies for Synthesis and Advanced Structural Characterization

Synthetic Chemistry Approaches for Bicyclo Prostaglandin (B15479496) E2 Analogs

The total synthesis of prostaglandins (B1171923) presents a significant challenge due to the multiple stereocenters on a flexible five-membered ring. caymanchem.com Strategies to create analogs like bicyclo prostaglandin E2 often leverage foundational concepts established in classic prostaglandin synthesis, focusing on the controlled construction of the core ring system and the subsequent addition of the characteristic side chains.

The creation of the bicyclic core of prostaglandin analogs is the cornerstone of their synthesis, demanding precise control over stereochemistry. Several powerful strategies have been developed to achieve this.

One of the most influential and enduring strategies is the bicyclo[2.2.1]heptane approach , pioneered by E.J. Corey. caymanchem.com This method utilizes a Diels-Alder reaction to establish the crucial stereochemical relationships early in the synthetic sequence. caymanchem.comresearchgate.net The rigid, predictable conformation of the bicyclic intermediate allows for subsequent reactions to proceed with a high degree of stereocontrol. A key intermediate in many prostaglandin syntheses is the "Corey lactone," a bicyclic lactone that serves as a versatile building block for a wide array of prostaglandin family members. washington.eduru.nlassaygenie.com The synthesis of this lactone itself has been the subject of much refinement, including the use of organocatalytic Baeyer-Villiger oxidation to create the bicyclic lactone skeleton from a cyclobutanone (B123998) derivative with high enantiomeric excess. arborassays.com

Other methodologies for forming the carbocyclic ring include:

Intramolecular Cyclizations : Methods like intramolecular alkylation and aldol (B89426) reactions can be used to form the five-membered ring. windows.net For instance, organocatalysis has been employed in aldol cascade reactions of succinaldehyde (B1195056) to generate key bicyclic enal intermediates for prostaglandin synthesis. ru.nl

Ring-Closing Metathesis (RCM) : This powerful reaction has been applied to form the carbocyclic and lactone rings found in various prostaglandin analogs. assaygenie.com

Transannular Cyclizations : Strategies involving the formation of bicyclic ring systems from larger monocyclic precursors, such as using a Samarium(II) iodide-mediated ketone-olefin cyclization to construct bicyclo[3.3.0]octane systems, have also been explored. researchgate.net

The choice of strategy depends on the desired target analog and often involves a convergent approach where different parts of the molecule are synthesized separately before being joined together. caymanchem.com

Table 1: Key Strategies for Bicyclic Ring Construction

Synthetic StrategyCore Reaction/ConceptKey AdvantagesExample Intermediate
Bicycloalkane Approach Diels-Alder CycloadditionEstablishes multiple stereocenters with high control.Corey Lactone
Organocatalytic Cascade Proline-catalyzed Aldol ReactionCreates bicyclic systems in few steps; uses non-toxic catalysts.Bicyclic Enal
Ring-Closing Metathesis Olefin or Alkyne MetathesisFlexible for constructing various ring sizes and complex structures.Fused Lactones
Transannular Cyclization SmI₂-mediated Ketone-Olefin CouplingForms bicyclic systems from larger, single-ring precursors.Bicyclo[3.3.0]octanols

Once the stereochemically defined bicyclic core is established, the synthesis is completed by modifying functional groups and attaching the two characteristic side chains (the alpha- and omega-chains). This phase of the synthesis relies heavily on a toolkit of reliable and well-understood reactions. researchgate.netnih.gov

Functional Group Interconversion (FGI) is the process of converting one functional group into another. researchgate.netresearchgate.net In prostaglandin synthesis, this is critical for unmasking or setting up the required functionality for subsequent steps. For example, a ketone might be protected as a ketal during a sensitive reaction on another part of the molecule and then deprotected. A Baeyer-Villiger oxidation can be used to convert a ketone into an ester (or lactone), a key transformation in the synthesis of the Corey lactone. arborassays.comresearchgate.net Reductions of ketones to alcohols, or oxidations of alcohols to aldehydes or ketones, are also common FGI steps used to set the correct oxidation state at various positions on the ring and side chains. caymanchem.com

Side chain elaboration involves attaching the two carbon chains to the cyclopentane (B165970) ring. Classic and modern methods used for this include:

Wittig Reaction : This reaction uses a phosphorus ylide to convert an aldehyde or ketone into an alkene, and it is a workhorse for installing the upper (alpha) side chain. ru.nloup.com

Horner-Wadsworth-Emmons (HWE) Reaction : A variation of the Wittig reaction using a phosphonate (B1237965) ester, the HWE reaction is frequently used to attach the lower (omega) side chain, often with high selectivity for the desired (E)-alkene geometry. oup.com

Conjugate Addition : The lower side chain can also be introduced via a Michael-type conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone intermediate. ru.nl

Cross-Coupling Reactions : Modern methods like the Suzuki-Miyaura coupling have been employed to form carbon-carbon bonds for side chain attachment, offering a powerful alternative to traditional methods. nih.gov

These steps are carefully orchestrated, often requiring the strategic use of protecting groups to ensure that reactions occur only at the desired locations on the molecule. caymanchem.com

Stereoselective Construction of the Bicyclic Ring System

Analytical Techniques for Quantification in Biological Matrices for Research

Quantifying this compound and its parent compounds in biological samples like plasma, urine, or cell culture media is challenging due to their low concentrations and the presence of numerous similar molecules. researchgate.netmdpi.com Accurate measurement is crucial for understanding their biological roles. Because PGE2 is rapidly metabolized in vivo, its direct measurement is often unreliable. washington.eduinterchim.fr A common and more robust strategy is to measure its more stable metabolites. caymanchem.comwashington.edu Bicyclo-PGE2 is a stable decomposition product formed from PGE2 metabolites (like 13,14-dihydro-15-keto PGE2) under basic conditions, making it an excellent target for reliable quantification. nih.govmedchemexpress.comcaymanchem.com

Enzyme Immunoassays (EIAs), including the closely related Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for quantifying prostaglandin metabolites due to their high throughput and sensitivity. nih.gov These are competitive assays where the target analyte in a sample competes with a labeled "tracer" (e.g., the analyte linked to an enzyme like acetylcholinesterase or peroxidase) for a limited number of antibody binding sites. arborassays.comwindows.net The amount of signal generated by the tracer is inversely proportional to the amount of analyte in the sample.

Several commercial EIA kits are available for PGE2 and its metabolites. caymanchem.comassaygenie.comarborassays.comelisakits.co.uk A particularly effective approach for quantifying systemic PGE2 production involves converting all its major plasma or urinary metabolites into a single, stable bicyclo-PGE2 derivative before performing the immunoassay. caymanchem.comoup.comnih.govinterchim.fr This method overcomes the instability of the primary metabolites and provides a more accurate and reproducible measure of total PGE2 biosynthesis. caymanchem.com

Table 2: Comparison of Features for a Typical PGE Metabolite EIA Kit

FeatureDescription
Assay Principle Competitive ELISA/EIA. arborassays.com
Target Analyte Converts unstable PGE2 metabolites to a single, stable bicyclo derivative for quantification. caymanchem.comnih.gov
Sample Types Plasma, serum, urine, tissue culture media. caymanchem.comwashington.eduarborassays.com
Sensitivity Typically in the low picogram per milliliter (pg/mL) range (e.g., 2-15 pg/mL). caymanchem.cominterchim.fr
Assay Time Ranges from a few hours to overnight incubations. caymanchem.comarborassays.com
Detection Colorimetric or chemiluminescent signal measured with a plate reader. caymanchem.comnih.gov
Limitations Potential for cross-reactivity with structurally similar compounds, which can lead to less specificity than mass spectrometry-based methods. nih.govmdpi.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of lipids like prostaglandins. researchgate.netnih.gov This technique offers superior specificity and sensitivity compared to immunoassays, allowing for the simultaneous measurement of dozens or even hundreds of different oxylipins in a single analysis. nih.govnih.gov

The process involves several key steps:

Sample Preparation : Analytes are first extracted from the biological matrix (e.g., plasma) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like proteins and salts. nih.govnih.gov Deuterated internal standards (e.g., d₄-PGE₂) are added before extraction to correct for sample loss during preparation and for variations in instrument response. nih.gov

Chromatographic Separation : The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The components of the mixture are separated as they pass through a column (typically a reversed-phase C18 column), with different compounds eluting at characteristic retention times. rsc.org This separation is crucial for resolving isomeric compounds, such as PGE2 and PGD2, which have the same mass but different structures. mdpi.com

Mass Spectrometric Detection : As the compounds elute from the LC column, they are ionized (usually by electrospray ionization, ESI) and enter the mass spectrometer. A tandem mass spectrometer (like a triple quadrupole) is used in a mode called Multiple Reaction Monitoring (MRM). nih.gov In MRM, the first quadrupole selects a specific mass-to-charge ratio (m/z) corresponding to the parent ion of the target analyte. This ion is then fragmented, and the second quadrupole selects a specific fragment ion. This parent-fragment transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise. ru.nlnih.gov

LC-MS/MS methods for PGE2 have achieved limits of detection in the low picogram-per-milliliter range, making them suitable for measuring physiologically relevant concentrations. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for analyzing prostaglandins. researchgate.netmdpi.com While largely superseded in many labs by LC-MS/MS for oxylipin profiling due to simpler sample preparation, GC-MS remains a highly sensitive and reliable method. researchgate.netmdpi.com

A key feature of GC-MS analysis for non-volatile compounds like prostaglandins is the requirement for derivatization . The carboxyl and hydroxyl groups on the prostaglandin molecule must be chemically modified to make them volatile enough to travel through the gas chromatograph. mdpi.comnih.gov A common derivatization scheme involves:

Esterification of the carboxylic acid group (e.g., to a methyl ester). nih.govresearchgate.net

Conversion of ketone groups to methoxime derivatives. nih.gov

Silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. nih.gov For high sensitivity, detection can be performed using selected ion monitoring (SIM), where the instrument only monitors a few characteristic m/z values for the target analyte, or by tandem MS (GC-MS/MS). nih.govnih.gov GC-MS methods using negative ion chemical ionization (NICI) are particularly sensitive for prostaglandin analysis. researchgate.netresearchgate.net

Considerations for Sample Preparation and Stability in Quantitative Studies

The quantitative analysis of prostaglandin E2 (PGE2) and its metabolic byproducts is complicated by the inherent chemical instability of key compounds in the metabolic pathway. caymanchem.com PGE2 is rapidly converted in vivo to 13,14-dihydro-15-keto-PGE2, which is itself unstable and prone to further degradation. caymanchem.comcaymanchem.com This instability is a significant source of low assay reliability. To circumvent this, quantitative methods often target the stable, base-catalyzed transformation product, this compound (Bicyclo PGE2). caymanchem.combiomol.com Measuring Bicyclo PGE2 provides a more reliable and accurate estimate of PGE2 biosynthesis and metabolism in vivo. biomol.comoup.com

Proper sample collection, storage, and preparation are paramount for accurate quantification. caymanchem.com For many biological samples, immediate analysis is recommended. caymanchem.com If immediate assay is not possible, storage at -80°C is advised to maintain sample integrity. caymanchem.com It is also crucial to avoid repeated freeze-thaw cycles. When working with purified Bicyclo PGE2, which is often supplied in a solvent like methyl acetate (B1210297), specific handling procedures are required. caymanchem.com To change the solvent, the methyl acetate is evaporated under a gentle stream of nitrogen, followed by the immediate addition of the desired solvent, such as ethanol, DMSO, or dimethylformamide (DMF). caymanchem.com

Aqueous solutions of Bicyclo PGE2 are sparingly soluble and not recommended for storage beyond one day. caymanchem.com The general guidelines for sample preparation often include centrifugation to remove particulates from cell culture supernatants and may require sample dilution prior to analysis. For certain assay types, samples must be free of organic solvents. caymanchem.com Solid-phase extraction is a common technique used to purify and concentrate prostaglandins from complex biological matrices before analysis. researchgate.net

Table 1: Solubility Profile of this compound
SolventSolubility
Ethanol>30 mg/mL caymanchem.comcaymanchem.com
Dimethyl sulfoxide (B87167) (DMSO)>25 mg/mL caymanchem.comcaymanchem.com
Dimethylformamide (DMF)>25 mg/mL caymanchem.comcaymanchem.com
PBS (pH 7.2)>1.4 mg/mL caymanchem.comcaymanchem.com
Table 2: Storage and Stability Recommendations
ConditionRecommendationRationale
Biological Samples (e.g., plasma, urine)Assay immediately or store at -80°C. caymanchem.com Avoid repeated freeze-thaw cycles. Prevents degradation of unstable PGE2 metabolites prior to conversion/measurement.
Purified Bicyclo PGE2 (in Methyl Acetate)Store at -20°C. caymanchem.com Stable for ≥2 years under these conditions. caymanchem.comEnsures long-term stability of the analytical standard.
Bicyclo PGE2 (in Aqueous Buffer)Do not store for more than one day. caymanchem.comLimited stability in aqueous solutions.

Advanced Spectroscopic and Chromatographic Methods for Structure Elucidation and Purity Assessment

The definitive structural elucidation and purity assessment of this compound rely on a combination of advanced chromatographic and spectroscopic techniques. The complexity of biological samples, which contain numerous related lipid compounds, necessitates methods with high sensitivity and specificity. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the standard for eicosanoid quantification. researchgate.netmetwarebio.com This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass analysis of mass spectrometry. metwarebio.com HPLC separates Bicyclo PGE2 from other metabolites and matrix components based on properties like polarity. metwarebio.comnih.gov The subsequent analysis by MS/MS provides high-resolution mass data, allowing for precise structural confirmation and sensitive quantification, even at the low concentrations typical of biological systems. researchgate.netmetwarebio.com The use of multiple reaction monitoring (MRM) mode in a triple quadrupole (QqQ) mass spectrometer enhances specificity and sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for prostaglandin analysis. metwarebio.com However, it typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte before it can be introduced into the gas chromatograph. ulisboa.pt While effective, this adds complexity to sample preparation. ulisboa.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹³C NMR, has been instrumental in the structural characterization of prostaglandins and their synthetic intermediates. kirj.ee It provides detailed information about the carbon skeleton and the conformation of the molecule in solution, which is crucial for confirming the complex bicyclic structure of Bicyclo PGE2. kirj.ee

Purity assessment is an integral part of characterization. Commercial preparations of Bicyclo PGE2 typically state a purity of ≥98%. caymanchem.combiomol.comcaymanchem.com This is verified using chromatographic methods like GC or LC, where the area of the primary peak is compared to the total area of all detected peaks. mdpi.commetwarebio.com

Table 3: Summary of Analytical Methods for Bicyclo PGE2
MethodApplicationAdvantagesConsiderations
LC-MS/MSQuantification, Structure Elucidation, PurityHigh sensitivity and specificity; no derivatization required; suitable for complex matrices. metwarebio.comulisboa.ptRequires sophisticated instrumentation.
GC-MSQuantification, Purity AssessmentHigh resolution and established methodology. metwarebio.comRequires chemical derivatization, adding preparation steps. ulisboa.pt
HPLCSeparation/PurificationEffectively separates metabolites prior to detection. nih.govOften coupled with MS for definitive identification.
¹³C NMRStructure ElucidationProvides detailed structural and conformational information. kirj.eeRequires higher sample concentration; not used for routine quantification.

Receptor Interactions and Signal Transduction Mechanisms

Prostaglandin (B15479496) E Receptor (EP) Subtype Pharmacology

The diverse physiological and pathological effects of PGE2 are mediated by its interaction with the four EP receptor subtypes. ahajournals.org These subtypes can be distinguished by their pharmacological properties, including their affinity for various PGE2 analogs and their coupling to different intracellular signaling cascades. ahajournals.organnualreviews.org

The expression of EP receptor subtypes varies significantly across different tissues and cell types, which accounts for the wide range of biological activities of prostaglandin E2 (PGE2). frontiersin.orgoup.com All four EP receptor subtypes are seven-transmembrane domain proteins, characteristic of G protein-coupled receptors (GPCRs). frontiersin.orgwikipedia.org

EP1 Receptor: The EP1 receptor is widely expressed, with notable presence in the smooth muscles of the trachea, gastrointestinal tract, bladder, and uterus. frontiersin.org In the kidney, EP1 receptor mRNA has been identified in the collecting duct, glomerular mesangial cells, podocytes, and proximal tubule cells. frontiersin.org Studies on porcine choroidal vasculature revealed that EP1 receptors constitute approximately 55% of the PGE2 receptors in adult tissues and about 33% in newborn tissues. nih.gov Osteoblastic cells isolated from mouse calvaria also express EP1 receptors. oup.com

EP2 Receptor: The EP2 receptor shows broad tissue expression, including the kidney, smooth muscle, central nervous system, reproductive system, and skeletal system. frontiersin.org In the porcine choroid, EP2 receptors make up about 8% of PGE2 receptors in adults and a significantly higher proportion, around 33%, in newborns. nih.gov Quiescent mouse B lymphocytes also express mRNA for the EP2 receptor. pnas.org

EP3 Receptor: The EP3 receptor is widely expressed in the central nervous system, including the hypothalamus and the locus coeruleus. frontiersin.org In the kidney, EP3 receptor mRNA is highly expressed in the medullary and collecting ducts. frontiersin.orgnih.gov In passive Heymann nephritis rat models, a significant increase in cortical EP3 receptor mRNA expression has been observed. nih.gov The porcine choroid shows approximately 22% of PGE2 receptors as the EP3 subtype in adults and 20% in newborns. nih.gov Furthermore, several splice variants of the EP3 receptor have been identified in both mice and humans, which can couple to different signaling pathways. frontiersin.org

EP4 Receptor: The gene for the human EP4 receptor, PTGER4, is located on chromosome 5. wikipedia.org Similar to EP2, the EP4 receptor is widely distributed and is found in myeloid immune cells like macrophages and dendritic cells. frontiersin.org It is also expressed in the kidney and vasculature. frontiersin.org In the porcine choroid, EP4 receptors account for about 15% of the total PGE2 receptors in both adult and newborn tissues. nih.gov Quiescent mouse B lymphocytes also express EP4 receptor mRNA. pnas.org

The following table summarizes the distribution of EP receptor subtypes in various tissues:

Bicyclo prostaglandin E2 (bicyclo-PGE2) is a stable decomposition product of PGE2 and its metabolite, 13,14-dihydro-15-keto PGE2. glpbio.comcaymanchem.commedchemexpress.comnih.gov Due to the instability of its precursors, quantifying bicyclo-PGE2 is a reliable method to estimate in vivo PGE2 biosynthesis and metabolism. glpbio.comnih.gov

Ligand binding studies are crucial for understanding the interaction of compounds like bicyclo-PGE2 with their receptors. In the context of EP receptors, radioligand binding assays are commonly employed. For instance, [3H]PGE2 is used to characterize the binding properties of the different EP receptor subtypes. nih.gov Competition binding studies, where the ability of an unlabeled ligand (like a PGE2 analog or bicyclo-PGE2) to displace a radiolabeled ligand is measured, help determine the binding affinity of the test compound for a specific receptor subtype. nih.govpsu.edu

For example, studies using various prostaglandin analogs have helped to pharmacologically distinguish the EP receptor subtypes. ahajournals.org In bovine corpus luteum membranes, which are rich in EP3 receptors, compounds selective for the EP3 subtype, such as sulprostone (B1662612) and misoprostol, show high affinity in competing for [3H]PGE2 binding sites. psu.edu Computational studies using molecular dynamics simulations are also being employed to investigate the binding of PGE2 to EP receptors at a molecular level, providing insights into the conformational changes that lead to receptor activation. nih.gov

While direct binding studies specifically using bicyclo-PGE2 are not extensively detailed in the provided context, its role as a stable marker for PGE2 levels implies that its formation is a consequence of the presence and metabolism of PGE2, which is the primary ligand for the EP receptors. nih.govnih.gov Therefore, the interaction of bicyclo-PGE2 itself with EP receptors is not the primary focus; rather, its concentration reflects the activity of the PGE2 system.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a ligand influences its binding affinity and functional activity at a specific receptor. For prostaglandin E2 (PGE2) and its analogs, SAR studies have provided valuable insights into the features that govern their interaction with the EP receptor subtypes. researchgate.net

Key structural features of PGE2 and its analogs that are critical for binding and activation of EP receptors include:

The Carboxyl Group: The C-1 carboxyl group is important for the activity of PGE2. Modification of this group, for instance by converting it into an ester, generally leads to a significant reduction in both binding affinity and potency. researchgate.net

Hydroxyl Groups: The presence and stereochemistry of the hydroxyl groups at the C-11 and C-15 positions of the prostaglandin scaffold play a crucial role in agonist activity. researchgate.net

The Omega-Tail: Modifications to the omega-tail (the lower side chain) of the prostaglandin molecule can enhance the activity of compounds that otherwise have moderate or weak potency. researchgate.net

The 9-Position Ketone: The ketone group at the C-9 position appears to be more tolerant of modifications compared to other functional groups. For example, the compound 9-deoxy-9-methylene-PGE2 was found to be a highly potent agonist at the EP1 receptor. researchgate.net

SAR studies have also been instrumental in the development of selective agonists and antagonists for the different EP receptor subtypes. For example, butaprost is a selective agonist for the EP2 receptor, while sulprostone is an agonist for EP1 and EP3 receptors. nih.govnih.gov The development of such selective compounds has been crucial in dissecting the specific physiological roles of each EP receptor subtype. guidetopharmacology.org

The following table summarizes some key structural modifications and their general effects on EP receptor activity:

This compound Interaction and Ligand Binding Studies with EP Receptors

Intracellular Signaling Cascades Mediated by EP Receptors

Upon agonist binding, EP receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. wikipedia.orgnih.gov The specific G protein that is coupled to a particular EP receptor subtype determines the subsequent downstream signaling cascade. frontiersin.org

The four EP receptor subtypes are coupled to different classes of G proteins, leading to distinct intracellular responses. frontiersin.orgfrontiersin.org

EP1 Receptor: The EP1 receptor is coupled to the Gq class of G proteins (Gαq). frontiersin.orgnih.gov Activation of Gq leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of EP1 receptor signaling. frontiersin.orgoup.com

EP2 Receptor: The EP2 receptor is coupled to the Gs class of G proteins (Gαs). guidetopharmacology.orgfrontiersin.org Activation of Gs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgfrontiersin.org This leads to an increase in intracellular cAMP levels. mdpi.comresearchgate.net

EP3 Receptor: The EP3 receptor primarily couples to the Gi class of G proteins (Gαi). ahajournals.orgfrontiersin.orgoup.com Activation of Gi inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. frontiersin.orgoup.com It is noteworthy that different splice variants of the EP3 receptor can couple to other G proteins, including Gs and Gq, adding another layer of complexity to its signaling. frontiersin.org

EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is predominantly coupled to Gs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. guidetopharmacology.orgfrontiersin.orgmdpi.com However, there is evidence that the EP4 receptor can also couple to Gi, which would inhibit cAMP formation. frontiersin.org This dual coupling allows for a more nuanced regulation of intracellular signaling by the EP4 receptor.

The following table summarizes the G protein coupling of the EP receptor subtypes:

The activation of the cyclic adenosine monophosphate (cAMP) signaling pathway is a key downstream event following the stimulation of EP2 and EP4 receptors. frontiersin.orgmdpi.com Both of these receptors are coupled to the stimulatory G protein, Gs, which activates adenylyl cyclase, leading to the production of cAMP. guidetopharmacology.orgoup.com

The increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB). mdpi.comoup.comoup.com Phosphorylated CREB can then bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. oup.com

The cAMP pathway plays a crucial role in mediating many of the physiological effects of PGE2, including smooth muscle relaxation, vasodilation, and modulation of inflammation and immune responses. frontiersin.orgmdpi.combrieflands.com For instance, in the kidney, activation of EP2 and EP4 receptors and the subsequent increase in cAMP can influence renal blood flow and sodium excretion. frontiersin.orgmdpi.com

Phosphatidylinositol Metabolism and Intracellular Calcium Mobilization (EP1, FP)

The EP1 receptor is primarily coupled to Gq proteins. pnas.orguniprot.org Upon activation by ligands such as PGE2, the EP1 receptor stimulates phospholipase C (PLC). pnas.orgnih.gov This activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. patsnap.comnih.gov This elevation of intracellular calcium is a hallmark of EP1 receptor activation. patsnap.comnih.govkarger.com The increase in cytosolic Ca2+ can then activate various calcium-sensitive cellular signaling pathways, including those that promote the activation of certain protein kinase C (PKC) isoforms. karger.comwikipedia.org This mobilization of intracellular free calcium is a key mechanism by which EP1 activation leads to cellular responses like smooth muscle contraction. wikipedia.orgabcam.com

Similarly, the prostaglandin F receptor (FP) also couples to Gq proteins, and its activation leads to the stimulation of phosphatidylinositol metabolism and the mobilization of intracellular calcium. nih.gov

Interactive Table: EP1 and FP Receptor Signaling

ReceptorG-Protein CouplingPrimary EffectorSecond MessengersKey Downstream Event
EP1GqPhospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG)Increased Intracellular Calcium [Ca2+]i
FPGqPhospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG)Increased Intracellular Calcium [Ca2+]i

Activation of the RhoA-Rho-kinase Pathway

Activation of the EP1 and EP3 receptors can lead to the stimulation of the RhoA-Rho-kinase pathway. nih.gov PGE2 stimulation has been shown to activate the small GTPase RhoA. biologists.comnih.gov This activation of the RhoA-Rho-kinase axis promotes actomyosin-based contraction. nih.gov In dendritic cells, PGE2-induced podosome disassembly is dependent on actomyosin (B1167339) contraction downstream of the RhoA-Rho-kinase axis. biologists.comnih.gov Furthermore, the prostaglandin E2 analogue sulprostone has been found to antagonize vasopressin-induced antidiuresis through the activation of Rho. frontiersin.org In human brain endothelial cells, PGE2-dependent migration is mediated through Rho-Kinase-II. plos.org

Intercellular Crosstalk with Other Signaling Networks

The signaling pathways initiated by Bicyclo PGE2 are not isolated but engage in significant crosstalk with other major signaling networks within the cell.

The PGE2-EP1 receptor signaling can trigger the PI3K/AKT pathway. mdpi.comaacrjournals.org In some cancer cells, the EP1 receptor couples with Gi/o proteins to promote tumor growth through the activation of PI3K and MAPK signaling pathways. aacrjournals.org Research has shown that PGE2 stimulation leads to the activation of the PI3K-AKT pathway, and inhibiting this pathway can suppress PGE2-mediated effects, such as the expression of COX-2 in lung adenocarcinoma. nih.gov This indicates a positive feedback loop where PGE2 can induce its own synthesis via the PI3K/AKT pathway. nih.gov

The COX-2-PGE2 pathway is a key player in activating the NF-κB signaling pathway. nih.govijbs.com Activation of the EP1 receptor can lead to the stimulation of NF-κB gene expression through the PLC/DAG/PKC pathway. mdpi.com In inflammatory conditions, lipopolysaccharide (LPS) can induce inflammatory responses in macrophages by activating NF-κB, which in turn increases the production of inflammatory mediators, including PGE2. researchgate.net This suggests a feedback loop where inflammation stimulates PGE2 production, which can further amplify the inflammatory response through NF-κB. ijbs.comjci.org PGE2 and its receptors are known to be involved in tumor progression, partly through the activation of the NF-κB pathway. patsnap.comresearchgate.net

PGE2 has been shown to activate β-catenin/T cell factor-dependent transcription in colon cancer cells. nih.gov The mechanism involves PGE2 increasing the phosphorylation of glycogen (B147801) synthase kinase-3 (GSK-3), which leads to the accumulation of β-catenin. nih.gov The interaction between PGE2 and the Wnt/β-catenin pathway is crucial in various biological processes. mdpi.comoncotarget.com PGE2 can modify the Wnt signaling cascade at the level of β-catenin degradation through cAMP/PKA-mediated stabilizing phosphorylation events. nih.govnih.gov This interaction is important for the regulation of stem cell functions and regeneration. nih.govnih.gov

The interaction between PGE2 and the Wnt signaling pathway is significant, particularly in the context of stem cell regulation and cancer biology. oncotarget.comnih.gov In vivo studies have demonstrated that Wnt reporter activity in zebrafish hematopoietic stem cells is responsive to PGE2 modulation, indicating a direct interaction. nih.govnih.gov Inhibition of PGE2 synthesis can block the effects of Wnt activation on stem cell formation. nih.govnih.gov PGE2 signaling can amplify Wnt activity by regulating the stability of the β-catenin protein. nih.gov This crosstalk is not limited to developmental processes but is also implicated in the maintenance of cancer stem cells in diseases like glioblastoma. oncotarget.com

Interactive Table: Crosstalk of Bicyclo PGE2 Signaling with Other Pathways

Signaling PathwayKey Mediators/EffectsContext
PI3K/AKTActivation via EP1/Gi/o; promotes cell growth and COX-2 expression.Cancer, Inflammation
NF-κBActivation via EP1/PLC/PKC; promotes inflammation and tumor progression.Inflammation, Cancer
β-cateninStabilization of β-catenin via GSK-3 phosphorylation; activation of TCF-dependent transcription.Cancer, Stem Cell Regulation
WntAmplification of Wnt signaling through β-catenin stabilization.Stem Cell Regulation, Cancer
Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound is a stable metabolite of prostaglandin E2 (PGE2). medchemexpress.commedchemexpress.comcaymanchem.com Its primary utility in research has been as a stable marker to quantify the in vivo levels of its parent compound, PGE2, due to the latter's inherent instability. caymanchem.combertin-bioreagent.comnih.gov

Direct evidence detailing the specific role of this compound in the activation of Mitogen-Activated Protein Kinase (MAPK) cascades is limited in the current body of scientific literature. Research has predominantly focused on the actions of PGE2 in initiating these signaling pathways. For instance, PGE2 has been shown to activate the MAPK/Erk pathway in various cell types. nih.gov

One study investigating the effects of aspirin (B1665792) on hypoxia/reoxygenation-induced neuronal damage measured Bicyclo PGE2 levels. ahajournals.org In this context, a significant increase in Bicyclo PGE2 was observed after 20 hours of hypoxia and 1 hour of reoxygenation. ahajournals.org However, treatment with aspirin, which was shown to inhibit the activation of the ERK1/2 (a component of the MAPK cascade), had no effect on the increased levels of Bicyclo PGE2. ahajournals.org This finding suggests a potential dissociation between Bicyclo PGE2 levels and the activation of the ERK signaling pathway under these specific experimental conditions. ahajournals.org

Table 1: Experimental Findings on Bicyclo PGE2 and MAPK Pathway Components

Experimental Context Observation Implication Reference
Hypoxia/Reoxygenation in Neuronal Cells Bicyclo PGE2 levels increased significantly. Suggests involvement in the cellular response to hypoxic stress. ahajournals.org

Further research is required to elucidate whether this compound possesses any direct activity on the various components of the MAPK signaling cascades or if its presence is purely indicative of the metabolic breakdown of the biologically active PGE2.

Src Kinase and Protein Kinase A (PKA) Activation

Similar to the MAPK cascades, the direct interaction of this compound with Src kinase and Protein Kinase A (PKA) is not extensively documented. The role of activating these signaling molecules is largely attributed to PGE2. PGE2 has been demonstrated to activate PKA through its receptors, EP2 and EP4, which are coupled to the adenylyl cyclase/cAMP pathway. nih.gov Furthermore, PGE2-mediated signaling has been linked to the involvement of Src kinase in processes such as the transactivation of the epidermal growth factor receptor (EGFR). nih.gov

A study on pristane-induced inflammation in a murine model measured elevated levels of both PGE2 and Bicyclo-PGE2 in peritoneal exudates, which correlated with increased levels of Interleukin-6 (IL-6). pnas.org While this establishes the presence of this compound during an inflammatory process where PKA and Src are likely active, it does not delineate a direct causative role for the metabolite in activating these kinases. pnas.org The signaling mechanisms discussed in such studies typically revert to the established pathways of the parent compound, PGE2. pnas.org

Currently, there is a lack of specific research findings that detail the direct binding, activation, or modulation of Src kinase or PKA by this compound. Its role in the context of these signaling pathways is understood primarily as a stable indicator of PGE2 synthesis and metabolism. nih.govoup.com

Table 2: Mentioned Compounds

Compound Name
This compound
Prostaglandin E2 (PGE2)
Mitogen-Activated Protein Kinase (MAPK)
Extracellular signal-regulated kinase (ERK)
Src Kinase
Protein Kinase A (PKA)
Epidermal Growth Factor Receptor (EGFR)
Interleukin-6 (IL-6)

Preclinical Investigations of Biological Activities and Physiological Roles

Immunomodulation and Inflammatory Responses in Preclinical Models

Bicyclo prostaglandin (B15479496) E2, a stable metabolite of prostaglandin E2 (PGE2), is a critical lipid mediator that plays a significant role in modulating various aspects of the immune system. nih.govfrontiersin.org Its effects are observed across both innate and adaptive immune responses, influencing the function of a wide array of immune cells. binasss.sa.crfrontiersin.org Preclinical studies have been instrumental in elucidating the complex and often opposing roles of PGE2 in inflammation and immunity, demonstrating its capacity to be both pro-inflammatory and immunosuppressive depending on the cellular context and the expression of its specific E-prostanoid (EP) receptors. nih.govelifesciences.org

Regulation of Innate Immune Cell Function

The innate immune system, the body's first line of defense, is significantly influenced by Bicyclo prostaglandin E2. This lipid mediator regulates the activity of key innate immune cells, including macrophages, dendritic cells, natural killer cells, and myeloid-derived suppressor cells, thereby shaping the initial response to pathogens and tissue damage. frontiersin.orgnih.gov

This compound plays a pivotal role in directing the polarization of macrophages, which are highly plastic cells that can adopt distinct functional phenotypes. binasss.sa.cr It has been shown to promote the polarization of macrophages towards an M2, or anti-inflammatory, phenotype. binasss.sa.cr This is achieved, in part, through the activation of the EP2 and EP4 receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of the cAMP response element-binding protein (CREB) signaling pathway. researchgate.netfrontiersin.org In preclinical models, PGE2 has been observed to induce a regulatory phenotype in macrophages, characterized by the expression of anti-inflammatory cytokines like interleukin-10 (IL-10). researchgate.netnih.gov

However, the role of PGE2 in macrophage polarization can be context-dependent. In certain infection models, such as with Salmonella Typhimurium and Yersinia enterocolitica, PGE2 has been found to augment inflammasome activation and promote M1 polarization, a pro-inflammatory state, primarily through the EP4 receptor. frontiersin.org This suggests that the specific microbial stimuli and the surrounding microenvironment can dictate the ultimate effect of PGE2 on macrophage function.

Dendritic cells (DCs) are crucial for initiating and shaping adaptive immune responses through their capacity for antigen presentation. mdpi.com this compound has a multifaceted influence on DC maturation and function. It can support the maturation of DCs, a process essential for their ability to activate T cells. nih.govmdpi.com Specifically, PGE2 has been shown to be a key factor for the expression of CCR7, a chemokine receptor that is critical for the migration of DCs to lymph nodes where they encounter and activate T lymphocytes. uni-konstanz.ded-nb.info This effect is mediated through the EP2 and EP4 receptors. uni-konstanz.ded-nb.info

Conversely, while promoting maturation and migration, PGE2 can also impart immunosuppressive properties to DCs. binasss.sa.cr It can reduce the production of IL-12 by DCs, a cytokine crucial for driving Th1-type immune responses, which are important for clearing intracellular pathogens. binasss.sa.crnih.gov Furthermore, PGE2 can induce DCs to express factors that suppress T cell proliferation. binasss.sa.cr The presence of PGE2 during DC maturation can therefore shift the adaptive immune response away from a protective Th1 response. nih.gov

Natural killer (NK) cells are a component of the innate immune system with the ability to directly kill tumor cells and virally infected cells. unica.itscirp.org this compound is a known down-regulator of NK cell function. unica.itscirp.org It suppresses the cytotoxic activity of NK cells by inhibiting their activation and the production of interferon-gamma (IFN-γ). binasss.sa.crunica.it This inhibitory effect is mediated through both the EP2 and EP4 receptors on NK cells. binasss.sa.crunica.it

PGE2 can also indirectly hamper NK cell function by modulating the interaction between NK cells and dendritic cells. binasss.sa.cr By altering the cytokine and chemokine secretion by mature DCs, PGE2 can lead to decreased NK cell-mediated Th1 polarization and reduced tumor cell elimination. binasss.sa.cr Furthermore, PGE2 has been shown to alter the expression of chemokine receptors on NK cells, inhibiting their migration towards certain chemokines while enhancing it towards others, thereby affecting their trafficking to sites of inflammation or tumors. nih.gov

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity. oncotarget.com this compound has been shown to play a critical role in the induction and function of MDSCs. mdpi.comnih.gov It can promote the differentiation of monocytes into MDSCs. nih.gov

PGE2 enhances the immunosuppressive function of MDSCs, in part by increasing their production of suppressive factors such as arginase and nitric oxide. oncotarget.commdpi.com In preclinical studies, PGE2 has been shown to potentiate the ability of MDSCs to suppress T cell proliferation. frontiersin.org This effect contributes to the establishment of an immunosuppressive microenvironment, which can be detrimental in the context of cancer but may be beneficial in autoimmune diseases. nih.govfrontiersin.org

Natural Killer (NK) Cell Activity and Cytotoxicity

Modulation of Adaptive Immune Cell Responses

While the primary focus of this section is on innate immunity, it is important to note that the effects of this compound on innate immune cells have significant downstream consequences for adaptive immunity. By influencing the maturation and function of antigen-presenting cells like macrophages and dendritic cells, PGE2 indirectly shapes the nature of the T cell response. binasss.sa.cr For instance, the PGE2-mediated inhibition of IL-12 production by DCs and the promotion of an M2 macrophage phenotype can steer the adaptive immune response away from a pro-inflammatory Th1 response and towards a Th2 or regulatory T cell response. binasss.sa.crnih.gov Furthermore, PGE2 can directly act on T cells to modulate their function. binasss.sa.cr

T Lymphocyte Activation, Proliferation, and Differentiation (Th1, Th2, Th17)

Bicyclo PGE2, reflecting the actions of its parent compound PGE2, exerts complex and often contradictory effects on T lymphocyte function. PGE2 has been shown to suppress T cell activation and proliferation. binasss.sa.crnih.gov This is achieved, in part, by inhibiting the transcription of the interleukin-2 (B1167480) (IL-2) gene, a critical cytokine for T cell proliferation. binasss.sa.crnih.gov Furthermore, PGE2 can directly inhibit an early step in the T-cell activation process, leading to diminished IL-2 production and reduced expression of IL-2 receptors. nih.govnih.gov

The influence of PGE2 extends to the differentiation of T helper (Th) cell subsets. It has been reported to skew the immune response towards a Th2 phenotype by increasing the ratio of IL-4 to interferon-gamma (IFN-γ). binasss.sa.cr Conversely, other studies indicate that PGE2, through its EP4 receptor, can facilitate Th1 differentiation. ahajournals.orgnih.gov The role of PGE2 in Th17 cell differentiation is also multifaceted. It can promote the differentiation and pro-inflammatory functions of both human and murine Th17 cells by upregulating the expression of IL-23 and IL-1 receptors. nih.gov Specifically, PGE2 signaling via EP2 and EP4 receptors, which increases intracellular cyclic AMP (cAMP), is crucial in this process. nih.gov In the presence of antigen-presenting cells (APCs), PGE2 is required for IL-17 production. nih.gov

The context of the inflammatory microenvironment is a critical determinant of PGE2's effect on T cell differentiation. nih.gov For instance, PGE2 can synergize with IL-1β and IL-23 to drive the expression of key Th17-associated molecules like ROR-γt, IL-17, and CCL20. nih.gov However, it can also inhibit the production of the anti-inflammatory cytokine IL-10 in Th17 cells, primarily through the EP4 receptor. nih.gov Chronic exposure of CD8+ T cells to PGE2 has been shown to promote features of replicative senescence, a state of terminal dysfunction. plos.org

B Lymphocyte Development and Activation

Preclinical studies have demonstrated that PGE2 can inhibit the development and activation of B lymphocytes. binasss.sa.cr It has been found to promote apoptosis of immature B cells and inhibit the proliferation and activation of mature B cells. binasss.sa.cr This suppression of B cell function is mediated, at least in part, through the EP4 receptor, which leads to a reduction in the transcriptional activity of key signaling molecules like NF-κB and activator protein-1 (AP-1). binasss.sa.cr PGE2 can also diminish the generation of immunoglobulin-secreting cells, indicating a direct inhibitory action on the responding B cell. nih.gov However, in certain inflammatory contexts, a cyclooxygenase-2 (COX-2)/PGE2 pathway has been shown to augment the expression of activation-induced cytosine deaminase (AID) in replicating human B cells, an enzyme crucial for antibody class switching and somatic hypermutation. nih.gov

Control of Cytokine and Chemokine Production Profiles

Bicyclo PGE2, reflecting PGE2 activity, plays a significant role in modulating the production of a wide range of cytokines and chemokines. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-12, while upregulating anti-inflammatory cytokines like IL-4 and IL-10. frontiersin.org This shift from a Th1 to a Th2 cytokine profile contributes to its immunosuppressive effects. frontiersin.org

In macrophages, PGE2 has been shown to reduce the production of TNF-α and enhance IL-10 production through the activation of EP2 and EP4 receptors, which increases intracellular cAMP. binasss.sa.cr It can also suppress the production of macrophage-derived chemokines via the EP4 receptor. binasss.sa.cr However, the effect of PGE2 on cytokine production is highly context-dependent. For instance, in monocyte-derived dendritic cells (MoDCs), PGE2 can inhibit the production of bioactive IL-12p70 and TNF-α, while enhancing the production of the immunosuppressive cytokine IL-10. uni-konstanz.de In contrast, another study reported that PGE2 generally suppresses the production of examined cytokines in mature MoDCs but stimulates immature MoDCs to produce IL-10. uni-konstanz.de The timing of PGE2 production is also critical; for example, only IL-6 synthesis in macrophages was found to be stimulated by endogenous PGE2 produced via the COX-2 pathway. nih.gov

Table 1: Effects of Bicyclo PGE2 (via PGE2) on Cytokine and Chemokine Production

Cell Type Cytokine/Chemokine Effect Reference
T Cells IL-2 Decreased binasss.sa.crnih.gov
T Cells IFN-γ Decreased frontiersin.org
T Cells IL-4 Increased frontiersin.org
T Cells IL-10 Decreased (in Th17 cells) nih.gov
T Cells IL-17 Increased nih.gov
Macrophages TNF-α Decreased binasss.sa.cr
Macrophages IL-10 Increased binasss.sa.cr
Macrophages IL-6 Increased (COX-2 dependent) nih.gov
Macrophages Chemokines Decreased binasss.sa.cr
Dendritic Cells IL-12p70 Decreased uni-konstanz.de
Dendritic Cells TNF-α Decreased uni-konstanz.de
Dendritic Cells IL-10 Increased uni-konstanz.de

Mechanisms of Anti-inflammatory Actions in Disease Models

The anti-inflammatory properties of Bicyclo PGE2 are evident in various preclinical disease models. ahajournals.org PGE2 can exert its anti-inflammatory effects by suppressing the functions of various immune cells, including T cells, B cells, and natural killer (NK) cells. ahajournals.orgnih.gov It can also modulate the activity of innate immune cells like neutrophils and monocytes. nih.gov

In models of neuroinflammation, PGE2 has been shown to limit cytokine and prostaglandin synthesis, primarily through the activation of EP2 receptors on microglia. nih.gov Studies in models of arthritis have shown that selective inhibition of PGE2 synthesis can lead to anti-inflammatory effects. researchgate.net In a model of malaria, reduced levels of bicyclo-PGE2 were associated with disease severity, suggesting a complex regulatory role for this mediator in infectious diseases. oup.com The anti-inflammatory actions of PGE2 are often balanced by pro-inflammatory effects, highlighting the context-dependent nature of its biological activities. ahajournals.org

Pro-inflammatory Contributions and Context-Dependent Effects

Despite its well-documented anti-inflammatory properties, Bicyclo PGE2 can also act as a pro-inflammatory mediator. binasss.sa.cr This dual role is largely dependent on the specific EP receptor subtype engaged, the cell type involved, and the surrounding inflammatory milieu. binasss.sa.crahajournals.org For instance, PGE2 can contribute to the regulation of the cytokine expression profile of dendritic cells and has been reported to bias T cell differentiation towards a Th1 or Th2 response. ahajournals.org

In the context of arthritis, PGE2 produced by the synovium has been implicated in IL-6 production and subsequent joint destruction. ahajournals.org The EP4 receptor, in particular, appears to play a pro-inflammatory role in the pathogenesis of rheumatoid arthritis. ahajournals.org Furthermore, PGE2 can induce the expression of costimulatory molecules on dendritic cells, leading to enhanced T-cell activation. ahajournals.org This pro-inflammatory activity is a key aspect of the acute inflammatory response, where PGE2 contributes to the cardinal signs of inflammation. nih.gov

Role in Specific Disease Pathogenesis (Preclinical and Translational Biomarker Studies)

Oncology Research: Tumor Microenvironment and Immune Evasion Mechanisms

In the context of oncology, Bicyclo PGE2, as a surrogate for PGE2, is recognized as a key player in promoting tumor progression and immune evasion. frontiersin.orgnih.govnih.gov The COX-2-PGE2 pathway is frequently upregulated in various cancers and contributes to a tumor microenvironment that is conducive to growth and metastasis. frontiersin.orgnih.gov

PGE2 exerts its pro-tumoral effects through several mechanisms. It can directly promote tumor cell proliferation and survival. nih.gov Furthermore, it plays a crucial role in shaping the tumor microenvironment to suppress anti-tumor immunity. nih.govmdpi.com PGE2 can inhibit the cytotoxic functions of CD8+ T cells and natural killer (NK) cells, which are essential for eliminating tumor cells. plos.orgfrontiersin.org This suppression is often mediated through the EP4 signaling pathway. frontiersin.org

A significant mechanism of immune evasion promoted by PGE2 involves the regulation of immune checkpoints. For example, the COX-2/PGE2 pathway has been implicated in the regulation of PD-L1 expression on tumor-infiltrating myeloid cells, which contributes to an immunosuppressive tumor microenvironment. mdpi.com PGE2 can also promote the expansion and activation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. frontiersin.org

Moreover, PGE2 can influence the differentiation of T helper cells within the tumor microenvironment, often promoting a shift from an anti-tumor Th1 response to an immunosuppressive Th2 or Th17 response. frontiersin.org It can also induce the production of various cytokines and chemokines that further support tumor growth and immune escape. frontiersin.org For instance, PGE2 can induce the expression of CCL2, a chemokine that recruits macrophages to the tumor site. binasss.sa.cr These tumor-associated macrophages (TAMs) often adopt an M2-polarized phenotype, which is associated with tumor promotion and immune suppression. frontiersin.org

Table 2: Pro-tumoral Mechanisms of Bicyclo PGE2 (via PGE2) in the Tumor Microenvironment

Mechanism Effect Reference
Immune Cell Suppression
CD8+ T Cells Inhibition of cytotoxic function, induction of senescence plos.orgfrontiersin.org
Natural Killer (NK) Cells Inhibition of cytotoxic effects and cytokine generation frontiersin.org
Immune Checkpoint Regulation
PD-L1 Upregulation on tumor-infiltrating myeloid cells mdpi.com
Immunosuppressive Cell Promotion
Myeloid-Derived Suppressor Cells (MDSCs) Expansion and activation frontiersin.org
Regulatory T cells (Tregs) Expansion frontiersin.org
T Helper Cell Differentiation
Th1/Th2/Th17 Balance Shift towards immunosuppressive Th2/Th17 phenotype frontiersin.org
Chemokine Production
CCL2 Upregulation, leading to macrophage recruitment binasss.sa.cr
Macrophage Polarization
M2 Macrophages Promotion of M2 phenotype frontiersin.org

Neuroinflammation and Central Nervous System Homeostasis

Prostaglandin E2, and by extension its metabolite bicyclo-PGE2, plays a pivotal role in the central nervous system (CNS), modulating inflammatory responses, neuronal activity, and fluid dynamics. imrpress.comnih.gov

Peripheral inflammation triggers the release of cytokines that signal the brain to produce PGE2, a key mediator of the febrile response. imrpress.com Studies have shown that during systemic inflammation, PGE2 levels rise in the brain, influencing neuronal activity to induce fever. imrpress.com The febrile response to circulating PGE2 is mediated by the brain. nih.gov Research indicates that cyclooxygenase-2 (COX-2) is the primary enzyme responsible for the synthesis of PGE2 during fever. imrpress.com While systemic production of PGE2 is important, the PGE2 generated within the brain's microvascular endothelium and possibly astrocytes is critical for the febrile response. oup.com The concentration of PGE2 in the cerebrospinal fluid (CSF) correlates with the fever course, at least in the initial hours following an inflammatory stimulus. imrpress.com

Table 1: Bicyclo-PGE2 Levels in Febrile Response Studies

Group Mean Bicyclo-PGE2/Creatinine Levels Significance
Asymptomatic Parasitemia Higher Levels Reference Group
Cerebral Malaria (Complete Recovery) Significantly Lower P < .035
Cerebral Malaria (Death or Sequelae) Significantly Lower P < .035

Data adapted from a study on Tanzanian children with malaria, indicating an inverse association between systemic bicyclo-PGE2 levels and disease severity. oup.com

Prostaglandin E2 is a significant modulator of synaptic plasticity, including long-term potentiation (LTP), a cellular basis for learning and memory. nih.govnih.gov Research has demonstrated that PGE2, generated via the COX-2 pathway, regulates postsynaptic membrane excitability and LTP induction in the hippocampus. nih.gov Specifically, PGE2 can reverse the reduction in LTP caused by COX-2 inhibitors. nih.gov

The mechanism of PGE2's action on synaptic plasticity appears to involve the differential trafficking of its receptor subtypes, EP2 and EP3, which have opposing effects on intracellular signaling. nih.gov It is hypothesized that PGE2 acts as a "post-to-postsynaptic messenger," where it is released from a postsynaptic site and acts on receptors of the same or adjacent postsynaptic sites to induce LTP. nih.gov

Table 2: Effects of PGE2 on Hippocampal Synaptic Plasticity

Intervention Effect on Postsynaptic Excitability Effect on LTP Induction Reversibility by PGE2
Selective COX-2 Inhibitor Reduced Reduced Effective
COX-1 Inhibitor Ineffective Ineffective Not Applicable

Based on findings from studies on hippocampal dentate granule neurons. nih.gov

Prostaglandin E2 is a well-established mediator of pain, particularly inflammatory pain. jci.orgnih.govresearchgate.net It sensitizes peripheral sensory neurons and also acts at central sites within the spinal cord and brain to enhance pain perception. nih.govbio-rad.com The EP1 receptor for PGE2 has been shown to play a direct role in mediating algesia, the perception of pain. jci.orgnih.gov Studies using EP1 receptor-deficient mice demonstrated a significant reduction in pain sensitivity in acute prostaglandin-dependent models. jci.orgnih.gov This reduction in pain perception was comparable to that achieved with cyclooxygenase inhibitors. jci.orgnih.gov

PGE2 signaling can modulate both excitatory and inhibitory neurotransmission in the spinal cord's dorsal horn, which is crucial for the development of inflammatory pain. bio-rad.com It can increase the responsiveness of peripheral nociceptors and also cause disinhibition of dorsal horn neurons. bio-rad.com

During inflammatory states, levels of PGE2 are elevated in the cerebrospinal fluid. imrpress.comjneurosci.org This elevation is a key indicator of the immune-to-brain signaling that occurs during peripheral inflammation. imrpress.com While PGE2 can be synthesized within the brain, evidence also suggests that during localized inflammation, PGE2 from the circulation may enter the brain, contributing to the increased levels in the CSF. jneurosci.org This process appears to be facilitated by the action of cytokines on brain endothelial cells. jneurosci.org

Pain Perception Mechanisms

Renal Physiology and Glomerular Cytoarchitecture

Prostaglandin E2 is a crucial regulator of renal function, influencing hemodynamics, water and sodium balance, and the structural integrity of the glomerulus. nih.govnih.govkrcp-ksn.org It is the most abundant prostaglandin in the kidney and is synthesized by all renal cells. krcp-ksn.org PGE2, along with prostacyclin (PGI2), acts as a vasodilator, increasing renal blood flow and the glomerular filtration rate (GFR), particularly in conditions of decreased circulating volume. nih.gov

Within the glomerulus, PGE2 is primarily synthesized by mesangial cells. nih.gov It contributes to the regulation of glomerular filtration and vascular resistance. nih.gov The effects of PGE2 are mediated through its four receptor subtypes (EP1-EP4), which are differentially expressed throughout the kidney and trigger distinct intracellular signaling pathways. nih.govkrcp-ksn.org For instance, the EP1 receptor is involved in the natriuretic and diuretic effects of PGE2. nih.govredalyc.org

Table 3: Role of PGE2 in Renal Physiology

Function Mediating Prostaglandin(s) Primary Site of Action Effect
Increased Renal Blood Flow PGE2, PGI2 Renal Vasculature Vasodilation
Increased GFR PGE2, PGI2 Glomerulus Increased Filtration
Sodium Reabsorption PGE2 Thick Ascending Limb Inhibition
Water Reabsorption PGE2 Collecting Duct Attenuation of Vasopressin's effect

This table summarizes the key physiological roles of PGE2 in the kidney. nih.govnih.gov

Gastrointestinal Function and Mucosal Integrity

Endogenous prostaglandins (B1171923), particularly PGE2, are vital for maintaining the integrity of the gastrointestinal (GI) mucosa. nih.govalliedacademies.orgalliedacademies.org PGE2 exerts its protective effects through various mechanisms, including the stimulation of mucus and bicarbonate secretion, inhibition of gastric acid secretion, and maintenance of mucosal blood flow. alliedacademies.orgalliedacademies.orgd-nb.info

The diverse actions of PGE2 in the GI tract are mediated by its different EP receptor subtypes. nih.govalliedacademies.org For example, PGE2 can prevent gastric lesions through EP1 receptors and protect the small intestine via EP3 and EP4 receptors. nih.gov The protective mechanisms involve the inhibition of gastric motility (EP1), stimulation of duodenal bicarbonate secretion (EP3/EP4), and suppression of bacterial invasion by inhibiting intestinal motility (EP4). nih.govalliedacademies.org Furthermore, PGE2, acting through EP4 receptors, can down-regulate immune responses and stimulate mucus secretion, which is crucial for protecting against colitis. nih.govunsw.edu.au

Table 4: Gastrointestinal Protective Mechanisms of PGE2 via EP Receptors

GI Region Protective Effect Mediating EP Receptor(s) Mechanism of Action
Stomach Prevention of Lesions EP1 Inhibition of Gastric Contraction
Duodenum Protection from Acid Damage EP3/EP4 Stimulation of Bicarbonate Secretion
Small Intestine Prevention of Lesions EP3/EP4 Stimulation of Mucus Secretion, Inhibition of Motility
Large Intestine Protection from Colitis EP4 Down-regulation of Immune Response, Stimulation of Mucus Secretion

This table outlines the receptor-specific protective roles of PGE2 throughout the gastrointestinal tract. nih.govalliedacademies.org

Bone Remodeling and Tissue Regeneration Mechanisms

Prostaglandin E2 is a critical regulator of bone metabolism, influencing both bone formation and resorption. scirp.orgdovepress.comdovepress.com It exerts its effects by activating osteoblasts, the cells responsible for bone formation, and osteoclasts, which break down bone tissue. scirp.org The specific actions of PGE2 are mediated through its four receptor subtypes: EP1, EP2, EP3, and EP4. scirp.org

The binding of PGE2 or its analogs to EP2 and EP4 receptors is known to stimulate bone formation through the cAMP-PKA signaling pathway, which in turn can activate cyclooxygenase-2 (COX-2) activity. scirp.org Conversely, the interaction of PGE2 with EP1 or EP3 receptors has been associated with a reduction in bone formation. scirp.org Animal studies have shown that administration of PGE2 can lead to increased bone mass and mechanical strength. dovepress.com For instance, daily subcutaneous injections of PGE2 in rats resulted in increased tibial diaphyseal bone mass. google.com

Beyond bone, PGE2 plays a significant role in the regeneration of various tissues following injury. nih.govacs.org Its regenerative capabilities are attributed to its ability to activate endogenous stem cells, modulate immune responses, and promote angiogenesis. nih.govacs.org In the context of skeletal muscle, PGE2 positively regulates muscle stem cells, which are essential for tissue maintenance and repair. researchgate.net The breakdown of PGE2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which acts as a negative regulator of tissue regeneration. researchgate.net Inhibition of 15-PGDH has been shown to increase PGE2 levels and promote tissue repair in various models, including bone marrow transplantation and liver injury. researchgate.net

Table 1: Role of PGE2 in Bone and Tissue Regeneration

Process Key Cellular Effects Receptor Involvement Supporting Findings
Bone Remodeling Stimulates osteoblast and osteoclast activity. scirp.org EP2 and EP4 activation promotes bone formation. scirp.org EP1 and EP3 activation may reduce bone formation. scirp.org PGE2 administration increased bone mass and strength in animal models. dovepress.comgoogle.com
Tissue Regeneration Activates endogenous stem cells, modulates immune response, promotes angiogenesis. nih.govacs.org EP2 or EP4 activation promotes intestinal stem cell differentiation. nih.gov Inhibition of PGE2 degradation enhances hematopoietic recovery and liver regeneration. researchgate.net

Cardiovascular System and Platelet Aggregation Studies

Bicyclo-PGE2 and its parent compound, PGE2, have complex and sometimes opposing effects on the cardiovascular system. PGE2 can act as both a vasodilator and a vasoconstrictor, depending on the receptor it interacts with. mdpi.com Binding to EP2 and EP4 receptors generally leads to vasodilation, while interaction with EP1 and EP3 receptors can cause vasoconstriction. mdpi.com Studies in patients with essential hypertension and chronic congestive heart failure have shown that the administration of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, leads to a significant increase in plasma levels of bicyclo-PGE2. karger.comnih.govkarger.com This suggests that the vasodilatory effects of PGE2 may contribute to the therapeutic benefits of captopril in these conditions. karger.comnih.govkarger.com

In the context of platelet aggregation, PGE2 exhibits a biphasic effect. mdpi.com At lower concentrations, it can potentiate platelet aggregation induced by other agonists. mdpi.com However, at higher concentrations, PGE2 inhibits platelet activation and aggregation. mdpi.com This inhibitory effect is thought to be mediated through the EP2 and EP4 receptors. mdpi.com Another related compound, 8-iso-PGE2, has been shown to inhibit platelet aggregation induced by arachidonic acid at certain concentrations. nih.gov

Table 2: Cardiovascular and Platelet Effects of PGE2/Bicyclo-PGE2

System Effect Mechanism/Receptor Associated Findings
Cardiovascular Vasodilation/Vasoconstriction EP2/EP4 (vasodilation), EP1/EP3 (vasoconstriction). mdpi.com Increased bicyclo-PGE2 levels observed with captopril treatment in hypertension and heart failure. karger.comnih.govkarger.com
Platelet Aggregation Biphasic: Potentiation at low concentrations, inhibition at high concentrations. mdpi.com Inhibition mediated by EP2/EP4 receptors. mdpi.com 8-iso-PGE2 can inhibit arachidonic acid-induced platelet aggregation. nih.gov

Malaria Pathogenesis and Host Immune Response

The role of bicyclo-PGE2 in malaria is multifaceted, with its levels appearing to correlate with disease severity and host immune status. In human malaria, particularly that caused by Plasmodium falciparum, the levels of bicyclo-PGE2 have been found to be inversely related to the severity of the disease. oup.comnih.gov Studies in Gabonese children showed that plasma levels of bicyclo-PGE2 were lower in those with mild and severe malaria compared to healthy, malaria-exposed children. oup.comnih.gov This suggests that elevated PGE2 levels in healthy individuals exposed to malaria may offer a protective effect against the disease. oup.comnih.gov

Furthermore, suppressed levels of circulating bicyclo-PGE2 have been significantly associated with reduced hemoglobin levels in children with malaria, indicating that bicyclo-PGE2 may be both a marker and a mediator of malaria pathogenesis, particularly in the context of malarial anemia. nih.govfrontiersin.orgnih.gov The suppression of PGE2 production during malaria infection is thought to be at least partially mediated by the phagocytosis of hemozoin, a parasitic waste product, by leukocytes. frontiersin.org This inhibition of PGE2 can lead to an overproduction of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine associated with enhanced malarial anemia. researchgate.net

Interestingly, asymptomatic carriers of P. falciparum have been found to have higher concentrations of bicyclo-PGE2 compared to patients with symptomatic disease. scielo.br This further supports the hypothesis that PGE2 plays a protective role in modulating the host immune response to malaria. scielo.br

Table 3: Bicyclo-PGE2 in Malaria

Aspect Observation Implication
Disease Severity Inversely correlated with malaria severity. oup.comnih.gov Elevated PGE2 may be protective. oup.comnih.gov
Malarial Anemia Suppressed bicyclo-PGE2 associated with reduced hemoglobin. frontiersin.orgnih.gov Bicyclo-PGE2 may be a marker and mediator of pathogenesis. frontiersin.orgnih.gov
Immune Response Higher levels in asymptomatic carriers. scielo.br PGE2 may help control the inflammatory response. scielo.br
Mechanism Hemozoin-induced suppression of PGE2 leads to increased TNF-α. frontiersin.orgresearchgate.net Contributes to the pathogenesis of malarial anemia. researchgate.net

Airway and Pulmonary Responses

In the respiratory system, PGE2 is a significant product of cyclooxygenase enzymes in the airway epithelium and smooth muscle, where it modulates inflammatory and smooth muscle responses. capes.gov.br It has been shown to have bronchoprotective effects, and inhalation of PGE2 can inhibit asthmatic responses. nih.govresearchgate.net

The bronchodilatory effect of PGE2 is primarily mediated through the EP2 receptor. capes.gov.brnih.gov Studies in isolated human small airways have demonstrated that low concentrations of PGE2 can relax pre-contracted bronchi. nih.gov This relaxation is inhibited by EP2 receptor antagonists. nih.gov Furthermore, PGE2, acting through the EP2 receptor, can inhibit mast cell-dependent bronchoconstriction, a key feature of allergic asthma. nih.gov This suggests that targeting the EP2 receptor could be a therapeutic strategy for asthma. nih.gov

In contrast to its bronchoprotective effects, increased levels of PGE2 have been observed in the sputum of elite swimmers, potentially reflecting airway stress from exposure to chlorine by-products. researchgate.net Additionally, other prostaglandins, such as PGD2, are known to be involved in promoting TH2 inflammation, which is characteristic of asthma. kjim.org

Table 4: PGE2 in Airway and Pulmonary Responses

Response Receptor/Mediator Effect
Bronchodilation EP2 Receptor PGE2 relaxes airway smooth muscle. capes.gov.brnih.gov
Anti-inflammatory EP2 Receptor Inhibits mast cell-dependent bronchoconstriction. nih.gov
Asthma PGD2 Promotes TH2 inflammation. kjim.org
Airway Stress PGE2 Increased levels in swimmers exposed to chlorine. researchgate.net

Future Directions and Emerging Research Perspectives

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

While bicyclo PGE2 is primarily considered a stable breakdown product used for quantifying PGE2 biosynthesis, emerging research is beginning to explore whether it possesses intrinsic biological activity. glpbio.commedchemexpress.commedchemexpress.com Future investigations will likely focus on identifying potential novel biological targets for bicyclo PGE2 itself. This involves screening for interactions with receptors, enzymes, and other proteins beyond its established role as a biomarker. nih.gov

Key research questions in this area include:

Does bicyclo PGE2 directly interact with any of the known prostaglandin (B15479496) receptors (EP1, EP2, EP3, EP4) or other receptors, potentially modulating their activity?

Could bicyclo PGE2 have its own unique signaling pathways, independent of PGE2?

Are there specific cellular contexts or disease states where bicyclo PGE2 accumulates to levels that could elicit a biological response?

Uncovering such mechanisms would represent a paradigm shift in our understanding of this molecule, from a passive metabolite to an active signaling entity. For instance, studies on the role of the COX-2-PGE2 pathway in conditions like severe malarial anemia have highlighted the importance of accurately measuring PGE2 production via its stable metabolite, bicyclo PGE2. nih.gov These studies have shown that reduced systemic bicyclo PGE2 levels are associated with inefficient erythropoiesis, suggesting that the broader pathway has significant physiological effects that warrant deeper investigation into the roles of all its components, including its metabolites. nih.gov

Development of Advanced Pharmacological Tools and Research Probes

To dissect the potential biological functions of bicyclo PGE2, the development of selective and potent pharmacological tools is crucial. Currently, research relies heavily on analytical methods to measure its concentration. nih.gov The future will likely see the design and synthesis of specific chemical probes to study its interactions and effects. frontiersin.org

These advanced tools could include:

Selective antagonists or inhibitors: Molecules that can specifically block the potential binding of bicyclo PGE2 to any identified targets, allowing researchers to probe its functional relevance in cellular and animal models.

Fluorescently labeled or biotinylated analogs of bicyclo PGE2: These would serve as probes to visualize its localization within cells and tissues and to identify its binding partners through techniques like pull-down assays.

Photoaffinity labels: These tools can be used to covalently link bicyclo PGE2 to its interacting proteins upon photoactivation, facilitating their identification.

The development of such probes will be instrumental in validating any novel biological targets and elucidating the downstream signaling cascades that may be initiated or modulated by bicyclo PGE2. The creation of selective inhibitors for enzymes in the prostaglandin pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), has already demonstrated the value of targeted pharmacological tools in dissecting the roles of specific prostanoids. frontiersin.orgresearchgate.net A similar approach for bicyclo PGE2 could yield significant insights.

Application of Integrated Omics Approaches in Prostaglandin Research (e.g., Lipidomics, Proteomics)

The integration of multiple "omics" technologies offers a powerful, systems-biology approach to understanding the complex roles of prostaglandins (B1171923) and their metabolites. capes.gov.brfrontiersin.orgnih.gov Lipidomics, the large-scale study of lipids, has already been instrumental in profiling the changes in various eicosanoids, including prostaglandins, in different disease states. nih.govpnas.org

Future research will benefit from combining:

Lipidomics: To comprehensively quantify bicyclo PGE2 along with a wide array of other lipid mediators in various biological samples. This can reveal correlations and potential interactions between different signaling lipids. nih.govmdpi.com

Proteomics: To identify changes in protein expression and post-translational modifications in response to elevated or suppressed levels of bicyclo PGE2. This can help in identifying its downstream effector proteins and signaling pathways. capes.gov.brnih.gov

Transcriptomics: To analyze changes in gene expression associated with varying concentrations of bicyclo PGE2, providing insights into the transcriptional regulatory networks it may influence. rsc.org

Metabolomics: To understand the broader metabolic context in which bicyclo PGE2 functions, identifying pathways that are impacted by or that influence its levels. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the cellular and physiological processes influenced by the PGE2 pathway, with bicyclo PGE2 serving as a key readout. capes.gov.brfrontiersin.org This approach has the potential to uncover novel disease biomarkers and therapeutic targets within the prostaglandin signaling network. nih.govmdpi.com

Comparative Biology Studies of Bicyclo Prostaglandin E2 with Other Prostaglandin Analogs and Metabolites

To fully understand the potential significance of bicyclo PGE2, it is essential to compare its properties and effects with those of other prostaglandin analogs and metabolites. Prostaglandin research has identified a vast family of related molecules, each with distinct biological activities. metwarebio.comlibretexts.orgd-nb.info

Comparative studies could focus on:

Receptor binding and activation: Comparing the affinity and efficacy of bicyclo PGE2 at prostaglandin receptors versus that of PGE2, its other metabolites (e.g., 13,14-dihydro-15-keto PGE2), and synthetic prostaglandin analogs. medchemexpress.commedchemexpress.com

Cellular signaling pathways: Investigating whether bicyclo PGE2 activates similar or different intracellular signaling cascades (e.g., cAMP, calcium mobilization) compared to other prostanoids. d-nb.info

Physiological and pathological effects: Using in vitro and in vivo models to compare the effects of bicyclo PGE2 with other prostaglandins on processes like inflammation, pain, and tissue regeneration. acs.orgnih.govresearchgate.net

Metabolic stability: Further characterizing the stability of bicyclo PGE2 in different biological matrices compared to other prostaglandin metabolites. glpbio.comnih.gov

Q & A

Q. How should researchers handle the stability and storage of Bicyclo PGE₂ to ensure experimental reliability?

Bicyclo PGE₂ is a stable degradation product of 13,14-dihydro-15-keto PGE₂, with a longer half-life (compared to 2 minutes for PGE₂ and 9 minutes for its immediate metabolite). To maintain integrity:

  • Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis.
  • Reconstitute in ethanol, DMSO, or DMF to avoid solvent-induced degradation .
  • Validate stability using high-performance liquid chromatography (HPLC) or mass spectrometry after prolonged storage.

Q. What methodological considerations are critical for quantifying in vivo PGE₂ biosynthesis using Bicyclo PGE₂?

Due to the rapid degradation of PGE₂ and 13,14-dihydro-15-keto PGE₂ in vivo, Bicyclo PGE₂ serves as a surrogate marker. Key steps include:

  • Collecting biological samples (e.g., plasma, tissue homogenates) rapidly to minimize ex vivo degradation.
  • Using ELISA kits validated for Bicyclo PGE₂ detection, ensuring cross-reactivity with related metabolites is <1%.
  • Normalizing data against baseline levels in control groups to account for endogenous production .

Q. How can researchers distinguish between effects mediated by PGE₂ and its metabolites like Bicyclo PGE₂ in experimental outcomes?

  • Use selective receptor antagonists (e.g., EP2/EP4 antagonists) to isolate signaling pathways.
  • Compare time-course studies: PGE₂ effects are transient, while Bicyclo PGE₂ may persist due to stability.
  • Employ knockout models (e.g., EP2 receptor-deficient mice) to dissect metabolite-specific contributions .

Q. What practices ensure reproducibility in studies involving Bicyclo PGE₂?

  • Document detailed protocols for sample preparation, storage, and detection methods.
  • Include internal standards (e.g., deuterated Bicyclo PGE₂) in mass spectrometry workflows.
  • Adhere to guidelines for reporting experimental details, such as those outlined by the Beilstein Journal of Organic Chemistry (e.g., full characterization of compounds, replication in independent labs) .

Q. What are the optimal solubility and reconstitution protocols for Bicyclo PGE₂?

  • Dissolve in ethanol or DMSO at concentrations ≤10 mM to avoid aggregation.
  • Prepare fresh working solutions for cell-based assays to minimize solvent toxicity.
  • Validate solubility via spectrophotometric absorbance scans (e.g., 200–400 nm) .

Advanced Research Questions

Q. How can Bicyclo PGE₂ be used to model chronic inflammation in cancer progression studies?

  • Experimental Design : Administer Bicyclo PGE₂ in tumor-bearing mouse models (e.g., 4T1 mammary carcinoma) to mimic chronic inflammation. Monitor myeloid-derived suppressor cell (MDSC) accumulation via flow cytometry (Gr1⁺CD11b⁺ markers).
  • Mechanistic Insight : Use EP2 receptor knockout mice or COX-2 inhibitors (e.g., SC58236) to confirm PGE₂-mediated MDSC differentiation .

Q. How can discrepancies between in vitro and in vivo data on Bicyclo PGE₂’s immunomodulatory roles be resolved?

  • In Vitro Limitations : Account for lack of metabolic clearance in cell cultures by supplementing with liver S9 fractions.
  • In Vivo Validation : Use radiolabeled ³H-Bicyclo PGE₂ to track tissue distribution and receptor binding in real time .

Q. What experimental approaches elucidate Bicyclo PGE₂’s role in immune regulation, particularly MDSC induction?

  • Bone Marrow Differentiation Assays : Treat stem cells with Bicyclo PGE₂ (1–100 nM) and assess MDSC markers via qPCR (e.g., Arg1, Nos2).
  • Pharmacological Blockade : Co-treat with EP2 antagonists (e.g., PF-04418948) to inhibit differentiation .

Q. How is Bicyclo PGE₂ applied in studying ovulation mechanisms?

  • Model Systems : Use granulosa cell cultures treated with luteinizing hormone (LH) to induce COX-2/PGES-driven PGE₂ synthesis.
  • Stability Advantage : Replace PGE₂ with Bicyclo PGE₂ in perfusion systems to maintain consistent concentrations during prolonged ovulation assays .

Q. How should contradictory data on Bicyclo PGE₂’s pro- vs. anti-inflammatory effects be analyzed?

  • Dose-Response Studies : Test low (1–10 nM) vs. high (100 nM–1 µM) concentrations in macrophage polarization assays.
  • Receptor Profiling : Use siRNA knockdowns to identify EP1/EP3 (pro-inflammatory) vs. EP2/EP4 (anti-inflammatory) contributions.
  • Meta-Analysis : Compare findings across models (e.g., cancer vs. arthritis) to contextualize dual roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.